REACTION_CXSMILES
|
[C:1](Cl)(=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[CH:3]=1.[C:12]1([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl>ClCCl>[C:12]1([C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH:17]=[CH:16][C:15]([C:1]([C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[CH:3]=2)=[O:10])=[CH:14][CH:13]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
195 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC(=CC=C1)OC)(=O)Cl
|
Name
|
|
Quantity
|
190 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.4 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
172 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In an oven-dried flask placed under a nitrogen atmosphere
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Type
|
CUSTOM
|
Details
|
The flask was placed in an ice bath and to it
|
Type
|
CUSTOM
|
Details
|
each spaced 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
the reaction mixture was slowly poured into a beaker
|
Type
|
CUSTOM
|
Details
|
A separatory funnel was used
|
Type
|
CUSTOM
|
Details
|
to separate the organic and aqueous layers
|
Type
|
WASH
|
Details
|
The recovered organic layer was then washed with deionized water three times with 1 liter each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
Crystals formed
|
Type
|
FILTRATION
|
Details
|
were collected by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
A recrystallization
|
Type
|
DISSOLUTION
|
Details
|
by dissolving the crystals in a solution of 10% methanol/90% dichloromethane
|
Type
|
CUSTOM
|
Details
|
subsequently removing nearly all of the solvent
|
Type
|
CUSTOM
|
Details
|
by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
Crystals formed
|
Type
|
WAIT
|
Details
|
while sitting overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
were collected by vacuum filtration
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C(=O)C1=CC(=CC=C1)OC)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 153 g | |
YIELD: CALCULATEDPERCENTYIELD | 46.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |